

# GZD856: A Promising Contender in the Battle Against Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | GZD856    |           |  |  |  |  |
| Cat. No.:            | B15576677 | Get Quote |  |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **GZD856** with other therapeutic alternatives for imatinib-resistant cancers, supported by experimental data and detailed methodologies. **GZD856**, a novel, orally bioavailable Bcr-Abl tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in preclinical studies, particularly against the challenging T315I mutation, a common cause of imatinib resistance in Chronic Myeloid Leukemia (CML).

Imatinib revolutionized the treatment of CML, but resistance, often driven by mutations in the Bcr-Abl kinase domain, remains a significant clinical hurdle. The T315I "gatekeeper" mutation, in particular, confers resistance to imatinib and second-generation TKIs. This has spurred the development of third-generation inhibitors like ponatinib and the allosteric inhibitor asciminib. This guide evaluates the preclinical efficacy of **GZD856** alongside the established clinical performance of ponatinib and asciminib in imatinib-resistant patient populations.

# Comparative Efficacy Against Imatinib-Resistant Bcr-Abl

**GZD856** has shown potent inhibitory activity against both wild-type Bcr-Abl and the imatinibresistant T315I mutant in enzymatic and cellular assays.[1][2][3][4] Its performance in preclinical models positions it as a promising candidate for patients who have developed resistance to earlier-generation TKIs.



| Inhibitor | Bcr-Abl (Wild-<br>Type) IC50<br>(nM) | Bcr-Abl (T315I)<br>IC50 (nM) | Cell Line<br>Proliferation<br>IC50 (nM)<br>(Ba/F3 T315I) | Development<br>Stage        |
|-----------|--------------------------------------|------------------------------|----------------------------------------------------------|-----------------------------|
| GZD856    | 19.9[1][2][4]                        | 15.4[1][2][4]                | 10.8[1][2][4]                                            | Preclinical[1][2]<br>[3][4] |
| Ponatinib | Similar to<br>GZD856[1]              | Similar to<br>GZD856[1]      | Not directly reported in searched articles               | Approved[5]                 |
| Imatinib  | 98.2[1]                              | Significantly less potent[1] | Ineffective[1]                                           | Approved                    |
| Nilotinib | 43.5[1]                              | Significantly less potent[1] | Ineffective[1]                                           | Approved                    |

# Clinical Performance of Comparators in T315I-Positive CML

While **GZD856** is in the preclinical stage, ponatinib and asciminib have been evaluated in clinical trials for patients with the T315I mutation.



| Drug                 | Trial                                                   | Patient<br>Population                                       | Key Efficacy<br>Endpoint                                      | Adverse Events of Note                                       |
|----------------------|---------------------------------------------------------|-------------------------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------|
| Ponatinib            | PACE (Phase 2)                                          | CP-CML with<br>T315I mutation                               | 65% Major<br>Cytogenetic<br>Response<br>(MCyR)[5]             | Arterial occlusive events, thrombocytopeni a, neutropenia[5] |
| OPTIC (Phase 2)      | CP-CML with<br>T315I mutation                           | 60% Overall<br>Response Rate<br>(ORR) in 45mg<br>cohort[7]  | Treatment- related adverse events in 100% of 45mg cohort[7]   |                                                              |
| Asciminib            | CABL001X2101<br>(Phase 1)                               | CP-CML with<br>T315I mutation                               | 42% Major<br>Molecular<br>Response<br>(MMR) by 24<br>weeks[8] | Increased lipase,<br>thrombocytopeni<br>a[9][10]             |
| ASCEMBL<br>(Phase 3) | CP-CML previously treated with ≥2 TKIs (T315I excluded) | 25.5% MMR at<br>24 weeks (vs<br>13.2% for<br>bosutinib)[11] | Favorable safety profile compared to bosutinib[11]            |                                                              |

## **Signaling Pathways and Mechanism of Action**

**GZD856**, like ponatinib, is an ATP-competitive inhibitor that binds to the active conformation of the Bcr-Abl kinase. This inhibits the downstream signaling pathways that drive CML cell proliferation and survival. Asciminib, in contrast, is an allosteric inhibitor that binds to the myristoyl pocket of the Abl kinase, inducing a conformational change that inactivates the enzyme.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Asciminib for Philadelphia Chromosome

  Positive Chronic Myeloid Leukemia The ASCO
  Post [ascopost.com]
- 9. Asciminib monotherapy in patients with chronic-phase chronic myeloid leukemia with the T315I mutation after ≥1 prior tyrosine kinase inhibitor: 2-year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matching-adjusted indirect comparison of asciminib versus other treatments in chronicphase chronic myeloid leukemia after failure of two prior tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GZD856: A Promising Contender in the Battle Against Imatinib-Resistant Chronic Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576677#gzd856-efficacy-in-imatinib-resistant-patient-samples]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com